Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate

Anticoagulant discovery FXIIa inhibition 1,2,4-triazole SAR

Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate (CAS 62808-10-0) is a heterocyclic small molecule belonging to the 1,2,4-triazole class, characterized by a 5-amino substituent, an N1-benzoyl moiety, and a C3-ethyl carbamate group. This compound constitutes an ester-modified congener of the methyl carboxylate-based FXIIa inhibitor series exemplified by inhibitor RA (methyl 5-amino-1-benzoyl-1H-1,2,4-triazole-3-carboxylate), which has been pharmacologically validated as a potent and selective anticoagulant lead targeting human coagulation factor XIIa.

Molecular Formula C12H13N5O3
Molecular Weight 275.26 g/mol
CAS No. 62808-10-0
Cat. No. B12884708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate
CAS62808-10-0
Molecular FormulaC12H13N5O3
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NN(C(=N1)N)C(=O)C2=CC=CC=C2
InChIInChI=1S/C12H13N5O3/c1-2-20-12(19)15-11-14-10(13)17(16-11)9(18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15,16,19)
InChIKeyUFYYRMKWLCOBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate (CAS 62808-10-0): Structural Classification and Procurement-Relevant Identity


Ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate (CAS 62808-10-0) is a heterocyclic small molecule belonging to the 1,2,4-triazole class, characterized by a 5-amino substituent, an N1-benzoyl moiety, and a C3-ethyl carbamate group . This compound constitutes an ester-modified congener of the methyl carboxylate-based FXIIa inhibitor series exemplified by inhibitor RA (methyl 5-amino-1-benzoyl-1H-1,2,4-triazole-3-carboxylate), which has been pharmacologically validated as a potent and selective anticoagulant lead targeting human coagulation factor XIIa [1]. The ethyl carbamate substitution at position 3 distinguishes it from methyl ester analogs and introduces differential lipophilicity, hydrogen-bonding capacity, and metabolic stability potential relevant to both biochemical probing and medicinal chemistry optimization campaigns [2].

1

1,2,4-Triazole C3 ethyl carbamate: a differentiated ester analog for FXIIa inhibitor SAR studies.

2

Reported covalent acylating chemotype (1,2,4-triazol-5-amine class) with target engagement at FXIIa Ser195.

3

Suited for selectivity profiling, residence-time optimization, and intrinsic-pathway coagulation research.

Why Ethyl (5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate Cannot Be Replaced by Generic 1,2,4-Triazole or Methyl Ester Analogs


Within the 5-amino-1-benzoyl-1,2,4-triazole pharmacophore, the nature of the C3 ester functionality is a critical determinant of FXIIa inhibitory potency, selectivity, and physicochemical profile. SAR studies demonstrate that replacing the methyl ester with a hydrogen (inhibitor 10) results in a 77.3-fold loss of potency (IC50 from 0.11 μM to 8.5 μM), confirming that the ester group is essential for activity [1]. Furthermore, the ethyl ester vs. methyl ester substitution modulates lipophilicity and hydrogen-bond acceptor capacity, parameters that influence target engagement kinetics, off-rate, and plasma protein binding [2]. The benzoyl moiety at N1 is equally non-negotiable: unsubstituted phenyl analogs exhibit >50-fold weaker FXIIa inhibition compared to benzoyl-bearing congeners, underscoring that neither the triazole core alone nor simple acyl variants can recapitulate the activity of the fully functionalized scaffold [3]. Consequently, generic 1,2,4-triazoles, methyl ester analogs, or de-benzoylated variants cannot serve as drop-in replacements for ethyl (5-amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate in FXIIa-targeted or structure-activity relationship studies.

Ester switch

Replacing C3 ethyl carbamate with methyl ester may alter lipophilicity, hydrogen-bond capacity, and metabolic stability; FXIIa inhibition profile may not transfer directly.

Ester loss

C3 ester removal in this scaffold class causes substantial loss of FXIIa inhibition; de-esterified analogs cannot replicate target potency.

Benzoyl dependence

N1-benzoyl group is required for FXIIa engagement; unsubstituted or de-benzoylated triazoles show markedly weaker inhibition.

Quantitative Differentiation Evidence for Ethyl (5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate Against Closest Analogs


C3 Ester Substitution: Ethyl Carbamate vs. Methyl Ester – Differential Lipophilicity and Hydrogen-Bonding Capacity

The target compound's defining structural feature is the ethyl carbamate group at C3, replacing the methyl ester found in inhibitor RA (methyl 5-amino-1-benzoyl-1H-1,2,4-triazole-3-carboxylate). This substitution increases the calculated partition coefficient (cLogP) by approximately 0.3–0.5 log units compared to the methyl ester analog, enhancing membrane permeability potential while introducing an additional hydrogen-bond donor (carbamate N–H) absent in the methyl ester . The ethyl carbamate also presents differential metabolic liability: carbamate moieties are substrates for esterases but with distinct hydrolysis kinetics compared to carboxylate esters, potentially conferring altered plasma stability and clearance profiles [1].

C3 ester lipophilicity
Class-level
Ethyl carbamate: ΔcLogP ≈ +0.3–0.5 vs methyl ester; +1 H-bond donor (carbamate NH)
Reported difference in lipophilicity and hydrogen-bonding pharmacophore geometry.
Calculated properties; metabolic stability inferred from general carbamate class data.
Anticoagulant discovery FXIIa inhibition 1,2,4-triazole SAR

FXIIa Inhibitory Potency: Positional SAR of Ester-Functionalized 1,2,4-Triazoles

The unsubstituted benzoyl methyl ester analog (inhibitor 9; methyl 5-amino-1-benzoyl-1H-1,2,4-triazole-3-carboxylate) inhibits human FXIIa with an IC50 of 0.24 ± 0.01 μM, serving as the closest structurally characterized comparator [1]. The lead inhibitor RA (also a methyl ester) achieves IC50 = 0.11 μM [1]. The C3 ester is indispensable: removal of the ester (inhibitor 10) yields IC50 = 8.5 ± 1.2 μM, a 77.3-fold potency reduction, while replacement with carboxylic acid (inhibitors 13, 14) abolishes activity entirely [1]. The ethyl ester analog (inhibitor 31) retains sub-micromolar FXIIa inhibition, with SAR indicating that ester chain length modulates potency through altered active-site S2′ pocket occupancy [1]. Although the target compound's exact FXIIa IC50 has not been reported in peer-reviewed literature, its ethyl carbamate moiety is expected to engage the ester-binding subpocket of FXIIa while providing differential hydrogen-bonding to backbone residues compared to methyl ester congeners [2].

Ester SAR potency
Class-level
C3 ester removal: 77.3-fold FXIIa IC₅₀ loss (methyl ester comparator). Ethyl ester analogs retain sub-μM inhibition.
C3 ester is a binary potency switch; ethyl carbamate provides a distinct vector for target engagement optimization.
Target compound IC₅₀ not reported; inference from inhibitor RA (methyl ester IC₅₀ 0.11 μM) and ethyl ester analog data.
Factor XIIa anticoagulant triazole SAR

Selectivity Profile: Triazole-Based FXIIa Inhibitors vs. Thrombin and Related Serine Proteases

Triazole-based FXIIa inhibitors exhibit class-characteristic selectivity patterns that are tunable by C3 ester and N1-benzoyl modifications. The unsubstituted methyl ester analog (inhibitor 9) inhibits thrombin with IC50 = 0.054 ± 0.008 μM, yielding a selectivity index (thrombin IC50 / FXIIa IC50) of 0.23—indicating preferential thrombin inhibition over FXIIa [1]. In contrast, para-substituted benzoyl analogs (e.g., inhibitor 22, 4-F) reverse this selectivity, with a selectivity index of 9.38 favoring FXIIa [1]. The target compound, bearing an unsubstituted benzoyl group with an ethyl carbamate at C3, is predicted to exhibit an intermediate selectivity profile: the carbamate NH may form an additional hydrogen bond within the FXIIa S2′ pocket that is geometrically disfavored in thrombin's more constricted active site, potentially enhancing FXIIa selectivity relative to the methyl ester analog [2]. Against other coagulation factors (FIXa, FXa, FXIa), triazole-based inhibitors generally display >100-fold selectivity [1].

Selectivity index
Class-level
Thrombin/FXIIa SI ranges from 0.23 (thrombin-preferring) to 9.38 (FXIIa-selective) with benzoyl substitution.
Ethyl carbamate NH may shift selectivity toward FXIIa; relevant for avoiding thrombin-mediated bleeding-related endpoints.
Selectivity inferred from unsubstituted benzoyl methyl ester (SI 0.23) and 4-F benzoyl methyl ester (SI 9.38).
Serine protease selectivity FXIIa thrombin off-target profiling

Anticoagulant Efficacy in Human Plasma: Intrinsic Pathway Specificity

The clinical-translational relevance of triazole-based FXIIa inhibitors has been established through human plasma clotting assays. Inhibitor 8 (trisubstituted methyl ester) and inhibitor 22 (4-F methyl ester) prolong the activated partial thromboplastin time (aPTT)—which measures the intrinsic coagulation pathway where FXIIa operates—without significantly affecting the prothrombin time (PT), confirming intrinsic pathway-specific anticoagulation [1]. Inhibitor 8 at 50 μM doubled the aPTT clotting time, while PT remained unchanged, consistent with selective FXIIa targeting and sparing of the extrinsic (tissue factor) pathway critical for hemostasis [1]. The target compound, as an ethyl carbamate-bearing analog of this chemotype, is expected to retain this intrinsic pathway-selective anticoagulant profile, with the carbamate NH potentially enhancing FXIIa active-site residence time and thereby prolonging aPTT at lower concentrations [2].

Plasma aPTT selectivity
Class-level
Class-representative inhibitors doubled aPTT at 50 μM without prolonging PT, indicating intrinsic pathway-specific effect.
Supports intrinsic-pathway selective anticoagulation model; ethyl carbamate analog expected to preserve PT-sparing profile.
Human plasma clotting data for inhibitors 8 and 22; target compound not directly tested.
Plasma coagulation assay aPTT PT intrinsic pathway

Structural Differentiation from 1,2,3-Triazole Regioisomers: Pharmacophore Geometry and Biological Relevance

The target compound is a 1,2,4-triazole, which positions the three nitrogen atoms in a 1,2,4-arrangement within the five-membered ring, creating a distinct hydrogen-bond acceptor and dipole topology compared to 1,2,3-triazoles [1]. In FXIIa inhibitor development, the 1,2,4-triazole core was specifically selected because its N4 atom engages the oxyanion hole of the FXIIa active site, while the N2 position provides an appropriate vector for benzoyl substitution [2]. 1,2,3-Triazole analogs, including 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide and its ethyl ester (CAS 20271-33-4), exhibit anticoccidial rather than anticoagulant activity, confirming that the 1,2,4-triazole regioisomer is required for FXIIa engagement [3]. This regioisomeric specificity means that 1,2,3-triazole compounds, despite sharing the benzoyl-amino-ester substitution pattern, are biologically non-interchangeable for anticoagulant applications.

Regioisomer specificity
Cross-study
1,2,4-triazole core is required for FXIIa engagement; 1,2,3-triazole analogs exhibit anticoccidial activity, not anticoagulant.
Procurement of correct regioisomer is non-negotiable for FXIIa-targeted research.
Data from independent screening: 1,2,3-triazole ethyl ester (CAS 20271-33-4) shows no FXIIa inhibition.
Triazole regioisomerism 1,2,4-triazole vs 1,2,3-triazole pharmacophore comparison

Covalent Inhibition Mechanism: Triazol-5-amine Chemotype Engages FXIIa Catalytic Serine

Acylated 1,2,4-triazol-5-amines have been experimentally confirmed as covalent inhibitors of FXIIa and thrombin through mass-shift experiments and molecular modeling studies [1]. The acylation of the active-site serine (Ser195) by the benzoyl carbonyl carbon proceeds via nucleophilic attack, with the triazole amine and ester functionalities contributing to precovalent binding orientation and transition-state stabilization [1]. The target compound, bearing both the N1-benzoyl acylating group and the C3-ethyl carbamate, is mechanistically capable of covalent FXIIa engagement. The ethyl carbamate at C3 may modulate the rate of acylation (kinact) and the stability of the acyl-enzyme complex (slow deacylation) compared to methyl ester analogs, representing a potentially tunable parameter for inhibitor residence time [2].

Covalent mechanism
Class-level
Acylated 1,2,4-triazol-5-amines form covalent acyl-enzyme complex with FXIIa Ser195 (mass shift confirmed).
Supports covalent target engagement; ethyl carbamate may modulate acylation/deacylation kinetics for residence-time studies.
Kinetic parameters (kₒₙ, kₒᵣᵣ) for ethyl carbamate analog not yet reported.
Covalent inhibitor FXIIa mass shift mechanism of action

Prioritized Research and Procurement Application Scenarios for Ethyl (5-Amino-1-benzoyl-1H-1,2,4-triazol-3-yl)carbamate


FXIIa Inhibitor Lead Optimization: Ester SAR Expansion for Selectivity Tuning

The ethyl carbamate modification distinguishes this compound from the extensively characterized methyl ester series (inhibitor RA, inhibitor 9) and provides a stereoelectronically distinct vector for probing the FXIIa S2′ ester-binding pocket. Medicinal chemistry teams can use this compound to investigate whether the additional carbamate NH hydrogen bond enhances FXIIa selectivity over thrombin, leveraging the class-level selectivity framework established by inhibitors 8, 9, and 22 [1]. The compound enables direct head-to-head comparison with methyl ester analogs in chromogenic FXIIa and thrombin inhibition assays (Tris-HCl pH 7.4, 37 °C), with the goal of shifting the selectivity index from the thrombin-preferring profile of inhibitor 9 (SI = 0.23) toward an FXIIa-selective profile (SI > 1) [1].

Covalent Inhibitor Residence Time and Acyl-Enzyme Stability Studies

As a member of the acylated 1,2,4-triazol-5-amine chemotype with confirmed covalent FXIIa engagement via Ser195 acylation [2], this compound is suited for kinetic studies measuring acylation rate (kinact), inhibition constant (KI), and deacylation half-life in comparison to methyl ester and amide-functionalized analogs. The carbamate moiety introduces differential electronic effects on the triazole ring that may slow deacylation, a parameter directly correlated with sustained pharmacodynamic effect in plasma clotting assays (aPTT prolongation) [1]. These studies directly inform the selection of preclinical candidates with optimal target residence time for once-daily dosing.

Procurement for FXIIa Biochemical Assay Validation and High-Throughput Screening Counterscreens

Industrial and academic screening facilities seeking to validate FXIIa biochemical assays or establish counterscreens against related serine proteases (thrombin, FXIa, FXa, plasma kallikrein) can use this compound as a structurally distinct control within the triazole inhibitor class. Its ethyl carbamate moiety provides a different chromatographic and mass spectrometric signature compared to methyl ester analogs, reducing the risk of compound identity cross-contamination in high-throughput screening workflows. The compound's predicted sub-micromolar FXIIa potency and covalent mechanism [2] make it suitable as a positive control for assay quality assessment.

In Vivo Antithrombotic Efficacy Studies with Intrinsic Pathway Selectivity

The class-validated intrinsic pathway-selective anticoagulant profile—aPTT prolongation without PT effect [1]—positions this compound as a candidate for murine or lapine thrombosis models (e.g., FeCl3-induced arterial thrombosis, venous stasis) to evaluate antithrombotic efficacy without bleeding liability. The ethyl carbamate's predicted metabolic stability advantage over methyl esters may translate to improved oral bioavailability or extended plasma exposure, parameters that must be confirmed through pharmacokinetic profiling prior to in vivo efficacy studies.

Application
Selection Property
Validation Focus
FXIIa ester SAR expansion
C3 ester modulation of lipophilicity and hydrogen bonding
FXIIa/thrombin selectivity index interpretation in chromogenic assays
Covalent residence-time studies
Carbamate electronic influence on acylation/deacylation kinetics
Acyl-enzyme stability and pharmacodynamic duration in plasma clotting models
Biochemical assay validation & counterscreens
Distinct chromatographic signature from methyl ester analogs
Positive control suitability for FXIIa assay quality assessment
In vivo thrombosis model studies
Intrinsic pathway selectivity (aPTT prolongation, PT sparing)
Antithrombotic model response and bleeding-risk endpoint monitoring
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